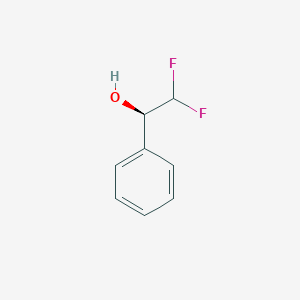

(1R)-2,2-difluoro-1-phenylethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-Phenyl-2,2-difluoroethanol is an organic compound characterized by the presence of a phenyl group attached to a difluoroethanol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Phenyl-2,2-difluoroethanol typically involves the reaction of phenylmagnesium bromide with 2,2-difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{PhMgBr} + \text{CF}_2\text{CHO} \rightarrow \text{PhCF}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: Industrial production of ®-1-Phenyl-2,2-difluoroethanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: ®-1-Phenyl-2,2-difluoroethanol can undergo oxidation to form the corresponding ketone, ®-1-Phenyl-2,2-difluoroacetone.

Reduction: The compound can be reduced to form ®-1-Phenyl-2,2-difluoroethane.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products:

Oxidation: ®-1-Phenyl-2,2-difluoroacetone

Reduction: ®-1-Phenyl-2,2-difluoroethane

Substitution: Various ethers and esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

®-1-Phenyl-2,2-difluoroethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-1-Phenyl-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethanol moiety can influence the compound’s binding affinity and reactivity. The pathways involved may include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparación Con Compuestos Similares

®-1-Phenyl-2,2-dichloroethanol: Similar structure but with chlorine atoms instead of fluorine.

®-1-Phenyl-2,2-dibromoethanol: Similar structure but with bromine atoms instead of fluorine.

®-1-Phenyl-2,2-diiodoethanol: Similar structure but with iodine atoms instead of fluorine.

Uniqueness: ®-1-Phenyl-2,2-difluoroethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

(1R)-2,2-Difluoro-1-phenylethan-1-ol is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its unique biological properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, pharmacokinetics, and overall efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure features a phenyl group attached to a difluoroethanol moiety. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Fluorinated compounds often exhibit increased binding affinity to biological targets due to the strong and polarized C-F bond. This characteristic can enhance interactions with proteins and enzymes, leading to improved efficacy in various biological assays.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Enhanced affinity for receptors can lead to altered signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Klebsiella pneumoniae | 1 |

These results suggest that the compound has potential as an antibacterial agent, comparable to established antibiotics.

Cytotoxicity Studies

While exploring its therapeutic applications, cytotoxicity assays revealed moderate toxicity levels against human cell lines:

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

These findings indicate that while the compound possesses antimicrobial activity, careful consideration is required regarding its safety profile in therapeutic contexts.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against strains of E. coli. The compound was tested alongside standard antibiotics. Results showed that it inhibited bacterial growth effectively at lower concentrations than many traditional antibiotics, suggesting potential as a novel treatment option for bacterial infections.

Study 2: Pharmacokinetic Profile

Another study focused on the pharmacokinetic properties of this compound. It was found to have favorable absorption characteristics and a longer half-life compared to non-fluorinated counterparts. This profile is advantageous for developing long-lasting therapeutic agents.

Propiedades

IUPAC Name |

(1R)-2,2-difluoro-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYZGEQHDLLDHZ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.